REACTION_SMILES
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[Br:36][C:37]([Br:38])([Br:39])[Br:40].[CH3:41][C:42]#[N:43].[OH:20][CH2:21][CH2:22][CH2:23][c:24]1[cH:25][nH:26][c:27]2[cH:28][cH:29][c:30]([N+:33](=[O:34])[O-:35])[cH:31][c:32]12.[c:1]1([P:2]([c:3]2[cH:4][cH:5][cH:6][cH:7][cH:8]2)[c:9]2[cH:10][cH:11][cH:12][cH:13][cH:14]2)[cH:15][cH:16][cH:17][cH:18][cH:19]1>>[CH2:21]([CH2:22][CH2:23][c:24]1[cH:25][nH:26][c:27]2[cH:28][cH:29][c:30]([N+:33](=[O:34])[O-:35])[cH:31][c:32]12)[Br:36]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrC(Br)(Br)Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccc2[nH]cc(CCCO)c2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc(P(c2ccccc2)c2ccccc2)cc1
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1ccc2[nH]cc(CCCBr)c2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |